molecular formula C27H38N2O9S B12302450 IvabradineHClsalt

IvabradineHClsalt

Cat. No.: B12302450
M. Wt: 566.7 g/mol
InChI Key: BTPJWGWDKZFLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivabradine hydrochloride salt is a pharmaceutical compound primarily used for the treatment of chronic stable angina pectoris and chronic heart failure. It is a novel heart rate-lowering medication that selectively inhibits the pacemaker current (If) in the sinoatrial node, resulting in a reduced heart rate without affecting myocardial contractility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ivabradine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-2-amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which undergoes further reactions to yield ivabradine. The final step involves the formation of the hydrochloride salt by reacting ivabradine with hydrochloric acid .

Industrial Production Methods

Industrial production of ivabradine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization, filtration, and drying to obtain the final product. Co-crystallization with mandelic acid has also been explored to improve the stability and solubility of the compound .

Chemical Reactions Analysis

Types of Reactions

Ivabradine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted ivabradine compounds .

Scientific Research Applications

Ivabradine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ivabradine hydrochloride exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in the sinoatrial node. This inhibition prolongs diastolic depolarization, slows down the firing rate of the sinoatrial node, and ultimately reduces the heart rate. Unlike beta-blockers and calcium channel blockers, ivabradine does not affect myocardial contractility, making it a unique heart rate-lowering agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ivabradine hydrochloride is unique in its selective inhibition of the If current, which allows it to lower heart rate without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This selective action results in fewer adverse effects and makes ivabradine a valuable option for patients who cannot tolerate other heart rate-lowering medications .

Properties

Molecular Formula

C27H38N2O9S

Molecular Weight

566.7 g/mol

IUPAC Name

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid

InChI

InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)

InChI Key

BTPJWGWDKZFLCT-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O

Origin of Product

United States

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